(S)-1-Pyridin-2-yl-ethylamine

Chiral resolution Enantiomeric excess Biocatalysis

Enantiopure (S)-chiral amine essential for stereoselective catalysis and medicinal chemistry. Directly impacts product ee in asymmetric transfer hydrogenation [47% ee] and enables organocatalyst development. Procurement of uniform stereochemistry prevents generic racemic failures. Verify certified stereochemical purity before ordering.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 27854-90-6
Cat. No. B152443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Pyridin-2-yl-ethylamine
CAS27854-90-6
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)N
InChIInChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3/t6-/m0/s1
InChIKeyPDNHLCRMUIGNBV-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Pyridin-2-yl-ethylamine (CAS 27854-90-6) Procurement Guide: A Chiral C2-Symmetric Amine Building Block


(S)-1-Pyridin-2-yl-ethylamine is a chiral primary amine belonging to the 1-(pyridin-2-yl)ethylamine class, characterized by a stereogenic carbon adjacent to a pyridine ring [1]. Its molecular formula is C7H10N2 (MW 122.17), with a predicted boiling point of 194.5±15.0 °C, density of 1.0±0.1 g/cm³, and LogP of -0.06 . The compound serves as a key enantiopure intermediate for the synthesis of pharmacologically active molecules and chiral ligands, with its chirality being critical for stereoselective applications in asymmetric catalysis and medicinal chemistry [1].

Why (S)-1-Pyridin-2-yl-ethylamine (CAS 27854-90-6) Cannot Be Substituted by Racemates or Analogs in Enantioselective Applications


The stereochemistry of 1-pyridin-2-yl-ethylamine is not a trivial detail; it is the primary determinant of performance in asymmetric synthesis and pharmacological activity. Generic substitution with the racemic mixture or the (R)-enantiomer is fundamentally inappropriate for stereoselective applications. In catalysis, the enantiomeric purity of the chiral building block directly dictates the enantiomeric excess (ee) of the product, as demonstrated in transfer hydrogenation where (S)-derived ligands yield distinct catalytic outcomes [1]. In biological contexts, the (S)-enantiomer's interaction with chiral biological targets is distinct from its (R)-counterpart, a well-established principle in chiral drug design [2]. Therefore, procurement decisions must be guided by the specific enantiomer and its verified stereochemical purity, as outlined in the quantitative evidence below.

(S)-1-Pyridin-2-yl-ethylamine (CAS 27854-90-6): Quantitative Differentiation and Performance Data


Enzymatic Resolution Enantiomeric Purity of (S)-1-Pyridin-2-yl-ethylamine vs. (R)-Enantiomer

The (S)-1-pyridin-2-yl-ethylamine enantiomer can be obtained with high enantiomeric purity via enzymatic resolution. In a lipase-catalyzed acetylation of the racemate, the unreacted (S)-amine was recovered with an enantiomeric excess (ee) of 90%, while the corresponding (R)-amide product was obtained with only 66% ee [1]. This demonstrates a quantifiable advantage in accessing the (S)-enantiomer with superior stereochemical fidelity using this specific biocatalytic method.

Chiral resolution Enantiomeric excess Biocatalysis Candida antarctica lipase B

Organocatalyst Derivatization: Asymmetric Induction from (S)- vs. (R)-Derived Thioureas

Thiourea organocatalysts derived from the (S)-1-(2-pyridyl)ethylamine enantiomer demonstrate distinct asymmetric induction capabilities. In a model aldol condensation, the (S)-enantiomer-derived thiourea catalyst produced an enantiomeric excess (ee) of the product that is directly attributable to the chiral amine's configuration [1]. While the specific ee values for the (R)-derived catalyst are not provided in this study, the research establishes that the chiral amine's stereochemistry is the sole source of chirality and therefore dictates the direction and magnitude of enantioselectivity.

Asymmetric organocatalysis Thiourea Aldol reaction Enantioselectivity

Chiral Ligand Performance in Ru-Catalyzed Transfer Hydrogenation of Acetophenone

Tridentate ligands synthesized from enantiomerically pure (S)-1-(pyridin-2-yl)ethylamine, when complexed with Ru(PPh3)3Cl2, function as in situ catalysts for the asymmetric transfer hydrogenation of acetophenone. The best-performing ligand, derived from the (S)-amine, achieved nearly quantitative conversion with an enantiomeric excess (ee) of 47% [1]. This provides a specific, quantitative benchmark for catalytic activity directly linked to the (S)-enantiomer's chirality.

Asymmetric catalysis Transfer hydrogenation Ruthenium Enantioselectivity

Validated Applications for (S)-1-Pyridin-2-yl-ethylamine (CAS 27854-90-6) Based on Quantitative Evidence


Synthesis of Chiral Thiourea Organocatalysts for Asymmetric Reactions

As demonstrated in recent studies, (S)-1-(2-pyridyl)ethylamine is a crucial chiral starting material for synthesizing a library of optically active thioureas. These compounds function as organocatalysts in asymmetric aldol condensations and the addition of diethylzinc to benzaldehyde, with the (S)-configuration of the amine dictating the stereochemical outcome [1]. Researchers developing new enantioselective methodologies will find this building block essential for accessing a specific catalyst series.

Preparation of Chiral Tridentate N,O-Ligands for Ru-Catalyzed Asymmetric Transfer Hydrogenation

The enantiopure (S)-amine is a validated precursor for tridentate ligands used in Ru-catalyzed asymmetric transfer hydrogenation of ketones, specifically acetophenone, yielding 47% ee [2]. This application is directly supported by quantitative catalytic data, making it a proven application for researchers in asymmetric synthesis and process chemistry.

Enzymatic Resolution for Obtaining High-Enantiopurity (S)-Amine Building Blocks

The (S)-1-pyridin-2-yl-ethylamine enantiomer can be obtained with 90% ee via enzymatic resolution using Candida antarctica B lipase [3]. This makes it a valuable reference standard and starting material for studies requiring high stereochemical purity, including the preparation of pharmacologically relevant chiral amines and the validation of analytical methods for chiral purity assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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